1,6-dimethyl-4-({1-[4-(thiophen-3-yl)benzoyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1,6-dimethyl-4-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]oxypyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-16-13-21(14-22(26)24(16)2)28-20-7-10-25(11-8-20)23(27)18-5-3-17(4-6-18)19-9-12-29-15-19/h3-6,9,12-15,20H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUENUNDGVMLAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-4-({1-[4-(thiophen-3-yl)benzoyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the pyridinone ring, the piperidine ring, and the thiophene ring. Common synthetic routes may include:
Formation of the Pyridinone Ring: This step may involve the cyclization of a precursor molecule under acidic or basic conditions.
Formation of the Piperidine Ring: This step may involve the reduction of a precursor molecule using reducing agents such as sodium borohydride or lithium aluminum hydride.
Formation of the Thiophene Ring: This step may involve the cyclization of a precursor molecule containing sulfur under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-4-({1-[4-(thiophen-3-yl)benzoyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound may be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound may undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under specific conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying biological interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-4-({1-[4-(thiophen-3-yl)benzoyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between the target compound and two analogs from the literature:
*Estimated based on structural analysis.
Key Observations:
Substituent Complexity: The target compound’s benzoyl-thiophene-piperidine substituent introduces greater molecular complexity (~416.5 Da) compared to the sulfonyl-thiophene-azetidine analog (340.42 Da) and the simple methylamino derivative (152.19 Da). This bulk may enhance binding specificity but reduce solubility.
The methylamino group in the simpler analog is electron-donating, which may enhance solubility but limit steric interactions.
Hypothetical Physicochemical and Pharmacological Properties
Research Implications
Drug Design :
- The target compound’s benzoyl-thiophene-piperidine motif could be optimized for central nervous system (CNS) targets, leveraging its lipophilicity for blood-brain barrier penetration. However, solubility limitations may require formulation adjustments.
- The sulfonyl-azetidine analog’s balance of polarity and rigidity might suit peripheral targets requiring moderate hydrophobicity.
Synthetic Challenges: The target compound’s synthesis likely involves multi-step functionalization of the piperidine ring and benzoyl-thiophene coupling, posing higher complexity compared to the simpler methylamino derivative.
Biological Activity
1,6-Dimethyl-4-({1-[4-(thiophen-3-yl)benzoyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that have shown promise in various therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N2O3S, and it features a complex structure that includes a dihydropyridinone core, a piperidine ring, and a thiophene moiety. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O3S |
| IUPAC Name | 1,6-dimethyl-4-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]oxypyridin-2-one |
| Molecular Weight | 396.51 g/mol |
| LogP (octanol-water partition coefficient) | 3.45 |
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various biological activities such as:
- Antiviral Activity : Compounds with similar structures have been evaluated for their efficacy against viral infections. For instance, certain derivatives have shown effectiveness against the Ebola virus by inhibiting viral entry into host cells .
- Anti-inflammatory Effects : The compound's potential as an EP4 receptor antagonist suggests it may play a role in treating IL-23 mediated diseases, which are often associated with inflammatory responses .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines, indicating a potential role in cancer therapy.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. For example:
- EP4 Receptor Antagonism : The compound functions as an antagonist at the EP4 receptor, which is implicated in various inflammatory processes . This interaction may lead to reduced inflammation and modulation of immune responses.
- Inhibition of Viral Entry : Similar compounds have been shown to inhibit the entry of viruses into host cells by targeting specific cellular pathways involved in viral fusion and entry mechanisms .
Study on Antiviral Activity
In a study evaluating the antiviral properties of related compounds against Ebola virus (EBOV), several derivatives demonstrated significant activity with EC50 values ranging from 0.64 µM to 0.93 µM, indicating their potential as effective antiviral agents .
Anti-inflammatory Research
A study focused on EP4 receptor antagonists highlighted the therapeutic potential of compounds like 1,6-dimethyl-4-{...} in treating conditions characterized by excessive IL-23 signaling. These findings suggest that this compound could be beneficial in managing autoimmune diseases or allergies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
